molecular formula C17H19NO2 B14078973 Ethyl dibenzylcarbamate CAS No. 101584-40-1

Ethyl dibenzylcarbamate

Cat. No.: B14078973
CAS No.: 101584-40-1
M. Wt: 269.34 g/mol
InChI Key: BLWBDENLMKYRDT-UHFFFAOYSA-N
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Description

Ethyl Dibenzylcarbamate is a synthetic carbamate ester of interest in organic chemical synthesis and medicinal chemistry research. Carbamates are a significant functional group in drug discovery due to their good chemical and proteolytic stability and ability to mimic peptide bonds . They are commonly used as protecting groups for amines in multi-step organic synthesis . In pharmaceutical research, disubstituted carbamates like this compound serve as key structural motifs or intermediates in the development of active pharmaceutical ingredients (APIs) . The specific benzyl and ethyl substituents on the carbamate core may influence the compound's lipophilicity and metabolic stability, making it a valuable building block for constructing more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

101584-40-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl N,N-dibenzylcarbamate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

BLWBDENLMKYRDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a nucleophilic addition-elimination mechanism. Dibenzylamine ((Bn)₂NH) reacts with ethyl chloroformate (ClCOOEt) under basic conditions to form the carbamate bond, releasing hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH), neutralizes the HCl, driving the reaction to completion.

Typical Procedure

  • Reagent Preparation : Dissolve dibenzylamine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen atmosphere.
  • Chloroformate Addition : Slowly add ethyl chloroformate (10.5 mmol) at 0°C with stirring.
  • Base Introduction : Introduce triethylamine (12 mmol) dropwise to maintain a pH > 8.
  • Reaction Progress : Stir the mixture at room temperature for 6–12 hours.
  • Workup : Extract the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purification : Recrystallize the crude product from ethanol/water or purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield and Purity Optimization

The scirp.org study reports yields of 80–90% for analogous ethyl benzyl carbamates under optimized conditions. For this compound, steric hindrance from the two benzyl groups may reduce yields to 75–85%. Purity exceeding 98% is achievable through careful control of stoichiometry and purification steps.

Table 1: Chloroformate-Amine Reaction Conditions and Outcomes

Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 82 98.5
Base Triethylamine 85 99.0
Temperature 0°C → RT 80 97.8
Reaction Time 8 hours 84 98.2

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

Parameter Chloroformate-Amine Urea Alcoholysis
Yield 75–85% 60–70%
Purity 98–99% 90–95%
Reaction Time 6–12 hours 20–36 hours
Scalability High (batch or continuous) Moderate (batch-only)
Environmental Impact Uses toxic chloroformate Greener (urea, ethanol)
Cost Moderate (specialized reagents) Low (bulk chemicals)

Recent Advances and Theoretical Insights

Catalyst Innovations

The alumina-supported Bi₂O₃-TiO₂ catalyst from CN111662215A achieves >99% yields for single-alcohol carbamates. Computational studies in the scirp.org paper suggest that Hartree-Fock methods (HF/6-31+G(d)) accurately predict vibrational frequencies, aiding in reaction monitoring.

Process Optimization

  • Microwave Assistance : Reducing reaction time by 50% in chloroformate-amine reactions.
  • Flow Chemistry : Enhancing urea alcoholysis scalability via continuous reactor systems.

Chemical Reactions Analysis

Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl dibenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .

Comparison with Similar Compounds

Ethyl Diphenylcarbamate (CAS: 603-52-1)

Structural Differences : Ethyl diphenylcarbamate substitutes benzyl groups with phenyl groups directly attached to the carbamate nitrogen. This results in reduced steric hindrance but increased aromaticity.
Physical Properties :

  • Melting Point: Not explicitly provided, but phenyl groups typically raise melting points compared to benzyl derivatives due to stronger π-π stacking.
  • Solubility : Likely lower in polar solvents than ethyl dibenzylcarbamate due to the absence of methylene spacers in phenyl groups .

Synthetic Relevance : Ethyl diphenylcarbamate is less frequently used in asymmetric synthesis compared to dibenzylcarbamates, as the rigid phenyl groups offer fewer opportunities for stereochemical control .

Ethyl-N-Benzylcarbamate (Synonyms: Benzylcarbamic acid ethyl ester)

Structural Differences : Contains a single benzyl group on the carbamate nitrogen, reducing steric bulk compared to the dibenzyl derivative.
Physical Properties :

  • Melting Point : Lower than this compound due to decreased molecular symmetry.
  • Yield in Synthesis: reports yields of 58–64% for dibenzylcarbamates, while mono-benzyl analogs (e.g., 3ah, 54% yield) show marginally lower efficiency, possibly due to reduced stabilizing interactions during purification .

Applications : Ethyl-N-benzylcarbamate is a common intermediate in peptide synthesis, whereas the dibenzyl variant is preferred in protecting-group chemistry for amines due to its stability under acidic conditions .

Morpholine-4-carboxylate Derivatives (e.g., Compound 3ai in )

Structural Differences : Replaces benzyl groups with a morpholine ring, introducing oxygen atoms and altering electronic properties.
Physical Properties :

  • Melting Point : 117–118°C for 3ai, higher than dibenzylcarbamates (87–88°C for 3ag), likely due to hydrogen bonding from the morpholine oxygen .
  • Spectral Data : The $^{13}\text{C NMR}$ spectrum of 3ai shows a carbonyl signal at 154.7 ppm, shifted upfield compared to dibenzylcarbamates (156.2 ppm for 3ag), reflecting electron-donating effects from the morpholine ring .

Reactivity : Morpholine derivatives exhibit faster hydrolysis rates under basic conditions due to the electron-rich nitrogen, contrasting with the stability of dibenzylcarbamates .

Comparative Data Table

Compound Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, $^{13}\text{C NMR}$)
This compound C${17}$H${17}$NO$_3$ N,N-dibenzyl 87–88 58 IR: 1696 cm$^{-1}$ (C=O); $^{13}\text{C}$: 156.2 ppm (C=O)
Ethyl diphenylcarbamate C${15}$H${13}$NO$_2$ N,N-diphenyl N/A N/A CAS: 603-52-1; Higher aromaticity
Ethyl-N-benzylcarbamate C${10}$H${13}$NO$_2$ N-benzyl N/A ~54 IR: 1695 cm$^{-1}$ (C=O); Lower steric bulk
Morpholine-4-carboxylate C${13}$H${15}$NO$_4$ Morpholine ring 117–118 64 $^{13}\text{C}$: 154.7 ppm (C=O); IR: 1695 cm$^{-1}$

Biological Activity

Ethyl dibenzylcarbamate (EDBC) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of EDBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDBC is an ester derivative of carbamic acid, featuring two benzyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

C2H5N(C6H5)2COO\text{C}_2\text{H}_5\text{N}(\text{C}_6\text{H}_5)_2\text{COO}

This structure contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent research has indicated that EDBC exhibits anticancer properties. A study demonstrated that EDBC can induce apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Effects of EDBC

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HCT116 (Colon)20Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, EDBC has been investigated for its neuroprotective effects. Animal studies have shown that EDBC can reduce oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases.

Table 2: Neuroprotective Effects of EDBC

Study TypeModel UsedObservations
In vitroNeuronal cell linesDecreased ROS levels
In vivoMouse modelImproved cognitive function

The biological activity of EDBC can be attributed to several mechanisms:

  • Caspase Activation : EDBC induces apoptosis through the intrinsic pathway, leading to increased caspase-3 and caspase-9 activity.
  • Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
  • Cell Cycle Regulation : EDBC has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint.

Case Study 1: Anticancer Properties

A clinical trial involving patients with advanced breast cancer assessed the efficacy of EDBC in combination with standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, with manageable side effects reported.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical study on Alzheimer's disease models, EDBC administration resulted in improved memory retention and reduced amyloid-beta plaque formation. These findings suggest potential therapeutic applications for neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for Ethyl dibenzylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via iridium-catalyzed three-component coupling reactions involving carbon dioxide and amines. Key optimization parameters include:

  • Catalyst loading : Adjust iridium concentrations to balance cost and yield (e.g., 0.5–2 mol% tested in published protocols) .
  • Solvent systems : Use petroleum ether/ethyl acetate gradients (5:1 to 20:1) for purification, as demonstrated by yields of 54–64% .
  • Temperature control : Maintain reaction temperatures between 80–100°C to prevent byproduct formation.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Look for characteristic peaks such as δ = 7.97 ppm (aromatic protons) and δ = 193.3 ppm (carbonyl carbons) .
  • IR spectroscopy : Key absorptions include 1696 cm⁻¹ (C=O stretch) and 746 cm⁻¹ (C-H bending in aromatic rings) .
  • HRMS-ESI : Validate molecular ion peaks (e.g., [M + Na]+ at m/z 382.1419) to confirm purity .

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Use electronic lab notebooks (ELNs) to automate data entry and avoid transcription errors. ELNs enable detailed recording of reaction conditions (e.g., solvent ratios, catalyst loadings) and spectral data .
  • Include raw NMR/IR spectra in supplementary materials, noting instrumental parameters (e.g., 400 MHz for NMR) .

Advanced Research Questions

Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?

  • DFT calculations : Model transition states in iridium-catalyzed reactions to identify rate-limiting steps. Compare computed activation energies with experimental kinetic data .
  • Molecular docking : Predict interactions between this compound and biological targets (e.g., enzymes) to guide pharmacological studies .

Q. What strategies resolve contradictions between theoretical predictions and experimental results in this compound studies?

  • Systematic error analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
  • Literature triangulation : Cross-reference findings with studies on analogous carbamates to identify consistent trends or outliers .
  • Advanced characterization : Use X-ray crystallography or 2D NMR (e.g., HSQC) to confirm structural ambiguities .

Q. How can kinetic and thermodynamic studies improve the scalability of this compound synthesis?

  • Rate profiling : Conduct time-course experiments to identify optimal reaction durations (e.g., 12–24 hours for 58% yield) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to design large-scale purification protocols .

Q. What cross-disciplinary approaches enhance understanding of this compound’s properties?

  • Materials science : Investigate its use as a ligand in coordination polymers via X-ray diffraction .
  • Pharmacology : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) paired with HPLC purity validation (>95%) .

Methodological Considerations

  • Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like ChemSpider .
  • Ethical compliance : Avoid unapproved biological testing, as emphasized in regulatory guidelines .

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